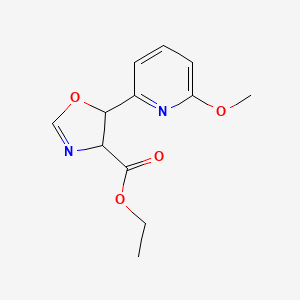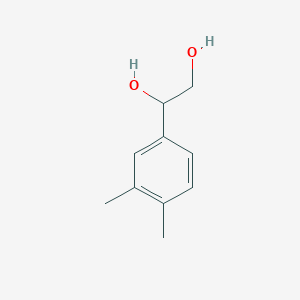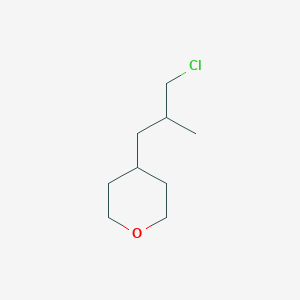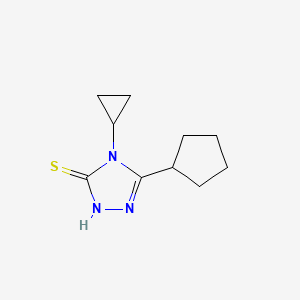![molecular formula C12H22N2O3 B13174388 1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol . This compound is characterized by a cyclohexane ring substituted with a butylcarbamoyl group and an amino group at the 1-position, and a carboxylic acid group at the same position. It is primarily used in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: Cyclohexanone, butylamine, and phosgene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions.
Synthetic Route:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
1-Aminocyclohexane-1-carboxylic acid: An α-amino acid with similar structural features but lacking the butylcarbamoyl group.
1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid: A compound with a tert-butoxycarbonyl protecting group instead of the butylcarbamoyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
1-(butylcarbamoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22N2O3/c1-2-3-9-13-11(17)14-12(10(15)16)7-5-4-6-8-12/h2-9H2,1H3,(H,15,16)(H2,13,14,17) |
InChI-Schlüssel |
HRKLSHUDAVSSRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NC1(CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)

![5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)

![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)





![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
